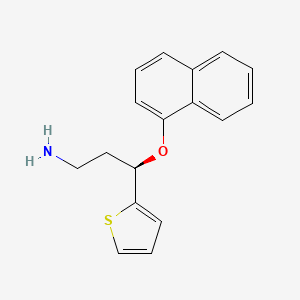
R-Norduloxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-NORDULOXETINE: is a pharmacologically active metabolite of the antidepressant drug fluoxetine. It is an enantiomer of norfluoxetine, specifically the R-enantiomer, which means it has a specific three-dimensional orientation. This compound is known for its selective serotonin reuptake inhibition properties, making it significant in the treatment of various psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-NORDULOXETINE typically involves the resolution of racemic norfluoxetine. One common method includes the use of chiral resolution agents such as di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to separate the R-enantiomer from the S-enantiomer . The reaction conditions often involve the use of polar aprotic solvents and bases like potassium bis(trimethylsilyl)amide (KHDMS) to facilitate the resolution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and recrystallization to achieve the desired chiral purity .
Chemical Reactions Analysis
Types of Reactions: R-NORDULOXETINE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of nucleophiles like halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
R-NORDULOXETINE has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of chiral resolution and enantiomeric purity.
Biology: Researchers study its effects on serotonin reuptake to understand its role in neurotransmission.
Medicine: It is investigated for its potential therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Mechanism of Action
R-NORDULOXETINE exerts its effects primarily through the inhibition of serotonin reuptake. It binds to the serotonin transporter (SERT) on presynaptic neurons, preventing the reabsorption of serotonin into the neuron. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood . The compound also interacts with other molecular targets, including various cytochrome P450 enzymes, which play a role in its metabolism .
Comparison with Similar Compounds
S-NORDULOXETINE: The S-enantiomer of norfluoxetine, which has different pharmacological properties.
DULOXETINE: Another serotonin-norepinephrine reuptake inhibitor used in the treatment of depression and anxiety.
Uniqueness: R-NORDULOXETINE is unique due to its specific enantiomeric form, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and other similar compounds. Its selective inhibition of serotonin reuptake and interaction with specific molecular targets make it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C17H17NOS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(3R)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C17H17NOS/c18-11-10-16(17-9-4-12-20-17)19-15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16H,10-11,18H2/t16-/m1/s1 |
InChI Key |
ZMXLKLOJDLMZFC-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H](CCN)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(CCN)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid](/img/structure/B10852813.png)
![pyrrolo[3,4-e]indole-1,3(2H,6H)-dione](/img/structure/B10852818.png)
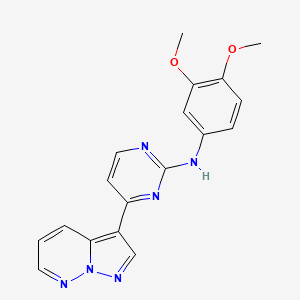
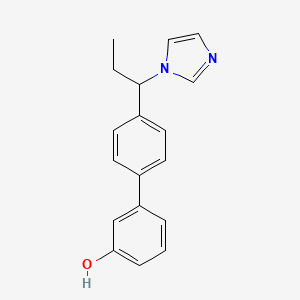
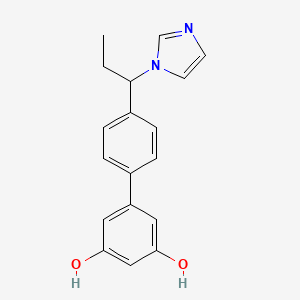
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852863.png)
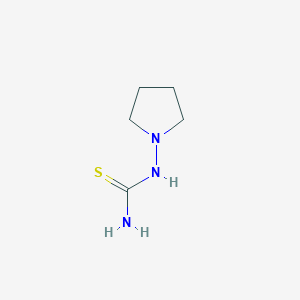
![2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine](/img/structure/B10852875.png)
![2,2,2-Trifluoroacetic acid;3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate](/img/structure/B10852886.png)
![[4-Chloro-2-({1-[(4-chlorophenyl)sulfonyl]-3,7-dioxo-1,4-diazepan-6-yl}methyl)phenoxy]acetic acid](/img/structure/B10852887.png)
![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-olate](/img/structure/B10852892.png)

![trisodium;1-amino-4-[4-[[6-chloro-4-(3-sulfonatophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B10852899.png)

